molecular formula C18H21N3O5 B2598432 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 941932-24-7

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2598432
CAS No.: 941932-24-7
M. Wt: 359.382
InChI Key: YXBBNQBWCLRQRW-UHFFFAOYSA-N
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Description

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and furan intermediates, followed by their coupling through amide bond formation.

    Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reaction: The final step involves coupling the benzodioxole and furan intermediates with an ethanediamide linker under amide bond formation conditions, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or furan rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzodioxole and furan derivatives.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, leading to modulation of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is unique due to its combination of benzodioxole and furan rings, along with the dimethylaminoethyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-21(2)13(14-4-3-7-24-14)10-20-18(23)17(22)19-9-12-5-6-15-16(8-12)26-11-25-15/h3-8,13H,9-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBBNQBWCLRQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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